molecular formula C21H17N3OS B7732172 MFCD02979157

MFCD02979157

Cat. No.: B7732172
M. Wt: 359.4 g/mol
InChI Key: VOTMFTOLSDTJBS-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD02979157 is a chemical compound with unique properties that have garnered interest in various scientific fields This compound is known for its potential applications in chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

MFCD02979157 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and properties, enabling its use in different applications.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a significant role in determining the reaction’s outcome and the major products formed.

Scientific Research Applications

MFCD02979157 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD02979157 involves its interaction with specific molecular targets and pathways. Understanding these interactions can provide insights into how the compound exerts its effects and its potential therapeutic applications.

Comparison with Similar Compounds

MFCD02979157 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or properties. By comparing these compounds, researchers can identify the distinct features and advantages of this compound.

Conclusion

This compound is a compound with significant potential in various scientific fields. Its synthesis, reactions, and applications make it a valuable subject of study. Understanding its properties and mechanisms of action can pave the way for new discoveries and innovations in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

(E)-N-(5-benzyl-1,3-thiazol-2-yl)-2-cyano-3-(2-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3OS/c1-15-7-5-6-10-17(15)12-18(13-22)20(25)24-21-23-14-19(26-21)11-16-8-3-2-4-9-16/h2-10,12,14H,11H2,1H3,(H,23,24,25)/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTMFTOLSDTJBS-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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